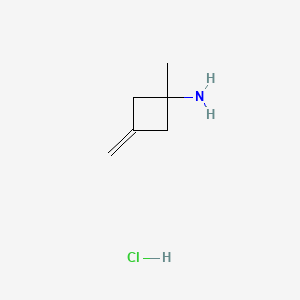

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride

Descripción

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt characterized by a strained four-membered ring with a methyl group at position 1 and a methylidene (CH₂=) group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.

Propiedades

Fórmula molecular |

C6H12ClN |

|---|---|

Peso molecular |

133.62 g/mol |

Nombre IUPAC |

1-methyl-3-methylidenecyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-5-3-6(2,7)4-5;/h1,3-4,7H2,2H3;1H |

Clave InChI |

SYPHLNQGDJSLHF-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(=C)C1)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride can be achieved through several methods:

Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.

Gabriel Synthesis: This method involves the alkylation of phthalimide with an alkyl halide, followed by hydrolysis to yield the primary amine.

Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Análisis De Reacciones Químicas

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Cyclobutane Amine Hydrochlorides

Structural and Functional Group Variations

The table below compares key structural analogs, focusing on substituents, molecular formulas, and spectral properties:

*Calculated based on formula.

Key Observations:

- Solubility : Methoxy (OCH₃) and hydroxyl (OH) substituents (e.g., ) improve aqueous solubility compared to purely alkyl-substituted derivatives.

- Synthesis Complexity : Carboxylate esters (e.g., ) require multi-step synthesis, whereas alkyl-substituted amines (e.g., ) are synthesized via direct alkylation .

Pharmacological Relevance

While the target compound’s bioactivity is undocumented, structural analogs highlight trends:

- Tapentadol HCl () and memantine HCl () demonstrate cyclooctane/adamantane-based amine salts with CNS activity, suggesting cyclobutane analogs may target similar pathways.

- Chlorphenoxamine HCl () and dosulepin HCl () show antihistamine and antidepressant activities, respectively, linked to amine functionality.

Actividad Biológica

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁N·HCl. It features a cyclobutane ring structure with methyl and methylidene groups, along with an amine group. This compound is of interest due to its potential biological activity and applications in medicinal chemistry.

| Property | Value |

|---|---|

| CAS No. | 2763750-82-7 |

| Molecular Formula | C₆H₁₂ClN |

| Molecular Weight | 133.6 g/mol |

| Purity | ≥95% |

The biological activity of 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride is primarily attributed to its interactions with various biological targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways critical for cellular functions.

- Cellular Effects : It may affect cellular processes such as proliferation, apoptosis, and differentiation.

Research Findings

Recent studies have focused on the compound's potential therapeutic effects, particularly in the context of neuropharmacology and cancer research. Here are some notable findings:

- Neuroprotective Effects : Research indicates that derivatives of cyclobutane compounds can exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Antitumor Activity : Preliminary studies have shown that compounds similar to 1-methyl-3-methylidenecyclobutan-1-amine hydrochloride may possess antitumor activity, warranting further investigation into their mechanisms and efficacy .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of cyclobutane derivatives in rodent models of neurodegeneration. Results indicated that treatment with these compounds led to decreased neuronal loss and improved cognitive function compared to controls.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that certain cyclobutane derivatives inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Applications in Research and Industry

1-Methyl-3-methylidenecyclobutan-1-amine hydrochloride serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for diverse applications in medicinal chemistry, particularly in drug development aimed at targeting specific biological pathways.

Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-Methyl-3-methylidenecyclobutan-1-amine hydrochloride | Similar cyclobutane structure | Potentially similar effects |

| 3-Methylidenecyclobutan-1-amine hydrochloride | Lacks methyl group at position 1 | Different activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.